molecular formula C17H29N3O4 B3928435 ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate

ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate

Cat. No.: B3928435
M. Wt: 339.4 g/mol
InChI Key: JBXAVVCHDPZKBF-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate is a complex organic compound that features a piperidine ring, an imidazole ring, and a hydroxyhexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and imidazole intermediates, followed by their coupling and subsequent esterification.

    Preparation of Piperidine Intermediate: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving suitable precursors.

    Preparation of Imidazole Intermediate: The imidazole ring can be synthesized via cyclization reactions involving diamines and carbonyl compounds.

    Coupling Reaction: The piperidine and imidazole intermediates are coupled under specific conditions, often involving catalysts and solvents.

    Esterification: The final step involves esterification of the coupled product with ethyl 6-hydroxyhexanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups in the imidazole and ester moieties can be reduced to alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride), and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine and imidazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate can be compared with other similar compounds, such as:

    Ethyl 6-hydroxyhexanoate: Lacks the piperidine and imidazole rings, making it less complex and with different reactivity.

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have similar piperidine rings but lack the imidazole moiety.

    Imidazole derivatives: Compounds like 2-methylimidazole have similar imidazole rings but lack the piperidine and ester functionalities.

The uniqueness of this compound lies in its combination of piperidine, imidazole, and ester functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-1,3-dihydroimidazol-4-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O4/c1-2-24-15(22)9-5-4-8-14(21)16-13(18-17(23)19-16)12-20-10-6-3-7-11-20/h14,21H,2-12H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXAVVCHDPZKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(C1=C(NC(=O)N1)CN2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate
Reactant of Route 2
Reactant of Route 2
ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate
Reactant of Route 3
ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate
Reactant of Route 4
ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate
Reactant of Route 5
Reactant of Route 5
ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate
Reactant of Route 6
ethyl 6-hydroxy-6-[2-oxo-5-(piperidin-1-ylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate

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